1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O3/c1-7-15-11(20-16-7)8-2-3-13-10(4-8)17-5-9(12(18)19)14-6-17/h2-6H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGWPZDZFWZVQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid typically involves the formation of the oxadiazole ring followed by the construction of the pyridine and imidazole rings. One common method involves the reaction of a suitable amidoxime with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring . The pyridine and imidazole rings can be introduced through subsequent cyclization reactions using appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the desired product’s purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown promising results against various cancer cell lines. In a study examining oxadiazole derivatives, compounds were evaluated for their antiproliferative effects against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines. The introduction of electron-withdrawing groups at specific positions enhanced biological activity significantly .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.48 |
| Compound B | HCT-116 | 0.19 |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar oxadiazole derivatives have been reported to exhibit activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Enzyme Inhibition
Studies have shown that imidazole derivatives can act as enzyme inhibitors. For example, some compounds in this class inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. The inhibition of COX enzymes by similar compounds demonstrates their potential as anti-inflammatory agents .
Apoptosis Induction
Research indicates that certain derivatives can induce apoptosis in cancer cells through caspase activation pathways. This mechanism is vital for developing new anticancer therapies that selectively target malignant cells while sparing normal tissues .
Case Study 1: Anticancer Efficacy
In a recent study, a series of 1,2,4-oxadiazole derivatives were synthesized and tested against various cancer cell lines. One notable compound demonstrated an IC50 value of 0.11 µM against A549 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results revealed that specific substitutions on the oxadiazole ring significantly enhanced antibacterial activity, suggesting the importance of structural modifications in developing effective antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, leading to modulation of their activity . The specific pathways involved depend on the biological context and the target’s nature.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds containing the 1,2,4-oxadiazole ring, such as 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan.
Pyridine Derivatives: Compounds with a pyridine ring, such as nicotinic acid and pyridoxine.
Imidazole Derivatives: Compounds with an imidazole ring, such as histidine and metronidazole.
Uniqueness
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid is unique due to the combination of its three heterocyclic rings, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound for research and development .
Biological Activity
1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound belongs to a class of oxadiazole derivatives known for their diverse biological activities. The molecular formula is with a molecular weight of 271.23 g/mol. Its structure features an imidazole ring and a pyridine moiety, which are critical for its bioactivity.
Anticancer Activity
Research indicates that derivatives of oxadiazole, including the compound , exhibit significant anticancer properties. Notably, studies have shown that compounds containing the 1,2,4-oxadiazole unit can induce apoptosis in various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and U-937 (leukemia) with IC50 values ranging from 0.12 to 2.78 µM .
Table 1: Summary of Anticancer Activity
The anticancer activity is primarily attributed to the compound's ability to induce apoptosis through the activation of caspase pathways and modulation of p53 expression levels . Flow cytometry assays have demonstrated that these compounds can significantly increase the rate of apoptosis in treated cells.
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have shown promising antimicrobial activity. For instance, certain derivatives have been evaluated against various bacterial strains and exhibited effective inhibition at low concentrations .
Table 2: Antimicrobial Activity Overview
Case Studies
A notable case study involved the synthesis and screening of various oxadiazole derivatives for their biological activities. The study revealed that modifications to the oxadiazole ring significantly impacted both cytotoxicity and selectivity against cancer cell lines .
In another study focused on structure-activity relationship (SAR), it was found that substituents on the imidazole ring could enhance biological activity by improving binding affinity to target receptors involved in cancer progression .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid, and what key intermediates are involved?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving substituted hydrazides and oxadiazole precursors. For example, oxadiazole formation may employ phosphorous oxychloride (POCl₃) at elevated temperatures (120°C) to cyclize carboxylic acid hydrazides, as demonstrated in analogous oxadiazole syntheses . Key intermediates include pyridine-2-yl-imidazole precursors and 3-methyl-1,2,4-oxadiazole derivatives. Purification often involves column chromatography and recrystallization, with yields optimized by controlling stoichiometry and reaction time.
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : Structural confirmation requires multi-spectral analysis:
- IR spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, oxadiazole C=N stretch ~1600 cm⁻¹).
- ¹H/¹³C NMR resolves aromatic protons (pyridine/imidazole/oxadiazole rings) and methyl groups (e.g., 3-methyl oxadiazole at δ ~2.5 ppm for CH₃).
- High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides absolute configuration, though this requires high-quality single crystals .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer : The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies under varying pH (1–12) and temperature (4°C–40°C) are critical. For example, imidazole derivatives with oxadiazole moieties show hydrolytic instability in strongly acidic/basic conditions, necessitating storage at neutral pH and low temperatures .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., solvent, catalyst). ICReDD’s approach integrates reaction path searches and experimental feedback loops to reduce trial-and-error inefficiencies, as seen in similar heterocyclic systems .
Q. How are contradictions in crystallographic data resolved for this compound?
- Methodological Answer : Discrepancies in unit cell parameters or refinement residuals (e.g., high R-factor) require iterative re-refinement using SHELXL. Twinning or disorder in the oxadiazole-pyridine linkage may necessitate alternative space group assignments or constraints on thermal displacement parameters. Validation tools like PLATON or CCDC Mercury help identify systematic errors .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound’s biological targets?
- Methodological Answer : SAR studies involve synthesizing analogs with modified substituents (e.g., methyl → trifluoromethyl on oxadiazole) and evaluating bioactivity. For example, imidazole-4-carboxylic acid derivatives are screened against enzymes (e.g., kinases) using fluorescence polarization assays. Molecular docking (e.g., AutoDock Vina) predicts binding modes, with experimental validation via X-ray co-crystallography of protein-ligand complexes .
Q. How does the electronic nature of the oxadiazole ring influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-deficient 1,2,4-oxadiazole acts as a π-acceptor, facilitating Suzuki-Miyaura couplings at the pyridine ring. For instance, palladium-catalyzed cross-coupling with aryl boronic acids requires ligand screening (e.g., SPhos vs. XPhos) to enhance catalytic turnover. Monitoring by LC-MS ensures reaction completion and identifies byproducts (e.g., dehalogenated intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
